molecular formula C9H8BrN3 B13626575 8-Bromo-5-methylquinazolin-2-amine

8-Bromo-5-methylquinazolin-2-amine

Cat. No.: B13626575
M. Wt: 238.08 g/mol
InChI Key: JJOZUHCFUOZOCH-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinazolin-2-amine is a brominated quinazoline derivative featuring a methyl group at position 5 and an amine at position 2. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. The bromine atom at position 8 enhances electrophilic substitution reactivity, enabling further functionalization, while the methyl group may influence steric and electronic properties. Comparative analysis with structural analogs is thus critical to infer its properties and applications.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-5-methylquinazolin-2-amine

InChI

InChI=1S/C9H8BrN3/c1-5-2-3-7(10)8-6(5)4-12-9(11)13-8/h2-4H,1H3,(H2,11,12,13)

InChI Key

JJOZUHCFUOZOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylquinazolin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-5-methylquinazolin-2-amine may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Quinazolines: Formed through nucleophilic substitution.

    Quinazolinones: Formed through oxidation.

    Amines: Formed through reduction.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinazolin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

Key Compounds:
  • 8-Bromo-2-methylquinazolin-4-amine (CID 71744027): Positional isomer with methyl at position 2 and bromine at position 7. Molecular formula: C₉H₈BrN₃.
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Bromine at position 6 and a thiophenmethyl substituent. Demonstrated utility in Suzuki couplings for aryl group introduction, yielding bioactive derivatives with >95% purity .
  • 7-Bromo-8-fluoroquinazolin-2-amine : Features adjacent bromine (position 7) and fluorine (position 8). The electron-withdrawing fluorine may enhance stability and alter pharmacokinetics compared to purely brominated analogs .
Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties
8-Bromo-5-methylquinazolin-2-amine C₉H₈BrN₃ Br (C8), CH₃ (C5), NH₂ (C2) Not reported High reactivity for electrophilic substitution
8-Bromo-2-methylquinazolin-4-amine C₉H₈BrN₃ Br (C8), CH₃ (C2), NH₂ (C4) Not reported Positional isomer; distinct NMR shifts
N-Benzyl-6-bromo-4-methylquinazolin-2-amine C₁₆H₁₃BrN₃ Br (C6), CH₃ (C4), NHBn (C2) 166–167 High yield (81%); kinase inhibition potential
7-Bromo-8-fluoroquinazolin-2-amine C₈H₅BrFN₃ Br (C7), F (C8), NH₂ (C2) Not reported Dual halogenation; enhanced stability

Functional Group Variations

Amine Substituents:
  • N-(Thiophen-2-ylmethyl) Derivatives : Compounds like 4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine (melting point 131–132°C) and 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibit enhanced solubility and π-π stacking due to the thiophene moiety, critical for kinase inhibition .
  • Benzylamine Derivatives : N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (melting point 114–115°C) demonstrates how bulky substituents affect crystallinity and bioactivity .

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